molecular formula C23H21N3O3S2 B3076681 N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040682-21-0

N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076681
CAS No.: 1040682-21-0
M. Wt: 451.6 g/mol
InChI Key: GATBHARMLQDNFB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040631-82-0) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin core fused with a thiophene ring. Its molecular formula is C₂₄H₂₃N₃O₃S₂, with a molecular weight of 465.600 g/mol . Key structural elements include:

  • Thieno[3,2-d]pyrimidinone scaffold: A bicyclic system with a sulfur atom in the thiophene ring and a pyrimidinone moiety.
  • Substituents: A 3-methyl group on the pyrimidine ring, a 7-phenyl group enhancing aromatic interactions, and a sulfanylacetamide side chain linked to a 2-methoxy-5-methylphenyl group.
  • Pharmacophoric features: The sulfanyl group may facilitate hydrogen bonding or act as a metabolic liability, while the methoxy and methyl groups on the phenyl ring modulate lipophilicity and steric effects.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-14-9-10-18(29-3)17(11-14)24-19(27)13-31-23-25-20-16(15-7-5-4-6-8-15)12-30-21(20)22(28)26(23)2/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATBHARMLQDNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C25H23N3O3SC_{25}H_{23}N_{3}O_{3}S, and it features multiple functional groups that contribute to its biological properties. The structure includes a thienopyrimidine moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that compounds containing thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study assessed various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria, revealing that specific substitutions enhance antibacterial activity. Notably, compounds with amido or imino side chains at position 3 were particularly effective against strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Thienopyrimidine Compounds

CompoundBacterial Strains TestedMIC (µg/mL)Activity Level
Compound 4cE. coli5High
Compound 4eS. aureus10Moderate
Compound 5gM. tuberculosis15Moderate

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has also been explored extensively. A study highlighted that certain derivatives exhibited cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The most potent compounds demonstrated IC50 values in the nanomolar range, indicating strong antiproliferative effects .

Case Study: Cytotoxicity Evaluation

In a comparative study of thienopyrimidine derivatives:

  • Compound A showed an IC50 of 9.1 nM against MCF-7 cells.
  • Compound B exhibited an IC50 of 28.0 nM against the same cell line.
    These findings suggest that structural modifications significantly influence the cytotoxic efficacy of these compounds .

The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cell proliferation and bacterial growth. For instance, thienopyrimidine derivatives have been shown to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer cell signaling pathways .

Comparison with Similar Compounds

N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide

  • Key differences: Hexahydrobenzothieno[2,3-d]pyrimidin core: Saturation of the fused benzene ring increases conformational rigidity compared to the fully aromatic thieno[3,2-d]pyrimidin system. Substituents: A 4-chloro group on the phenyl ring introduces halogen-mediated interactions, while the 4-methylphenyl group on the pyrimidine enhances hydrophobicity.
  • Implications : The saturated core may reduce π-stacking interactions but improve metabolic stability.

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide

  • Key differences: Simplified pyrimidinone core: Lacks the fused thiophene ring, reducing aromatic surface area.
  • Data : Yield (80%), melting point (230°C), molecular weight (344.21 g/mol), and NMR signals (e.g., δ 12.50 ppm for NH) suggest distinct crystallinity and solubility compared to the main compound.

Substituent Variations

2-[5-(5-Methylfuran-2-yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-yl]Sulfanyl-N-(2-Methylphenyl)Acetamide

  • 5-Methylfuran substituent: The oxygen-containing heterocycle may improve solubility and hydrogen-bonding capacity. 2-Methylphenyl group: Lacks the methoxy group, reducing electron-donating effects.
  • Implications : The furan and allyl groups could alter target selectivity or metabolic pathways.

N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide

  • Key differences: 2-Ethylphenyl group: Increased hydrophobicity compared to the 2-methoxy-5-methylphenyl group.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Phenyl Substituents Pyrimidine Substituents Molecular Weight (g/mol) Notable Features
Main Compound (CAS 1040631-82-0) Thieno[3,2-d]pyrimidin 2-Methoxy-5-methyl 3-Methyl, 7-phenyl 465.600 Aromatic core, sulfanylacetamide linkage
Compound Hexahydrobenzothieno[2,3-d] 4-Chloro-2-methoxy-5-methyl 3-(4-Methylphenyl) ~570 (estimated) Saturated core, halogen substituent
Compound Pyrimidinone 2,3-Dichloro 4-Methyl 344.21 Simplified core, dichloro substituents
Compound Thieno[2,3-d]pyrimidin 2-Methyl 3-Allyl, 5-(5-methylfuran) ~480 (estimated) Allyl and furan groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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